5-Bromo-4'-methyl-[2,3']bipyridinyl
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-5-13-7-10(8)11-3-2-9(12)6-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJELNLLGPHYCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Methyl 2,3 Bipyridinyl
Retrosynthetic Analysis of the Bipyridinyl Core and Substituents
A retrosynthetic analysis of 5-Bromo-4'-methyl-[2,3']bipyridinyl suggests that the most logical disconnection is at the C2-C3' bond between the two pyridine (B92270) rings. This bond can be formed using established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. This approach breaks the target molecule down into two key pyridine-based precursors: a 2-substituted-5-bromopyridine and a 3-substituted-4-methylpyridine.
For a Suzuki-Miyaura coupling , the precursors would be 2-halo-5-bromopyridine (where halo is typically Br or I) and 4-methylpyridin-3-ylboronic acid or its corresponding boronate ester. Alternatively, the functionalities could be reversed, utilizing 5-bromo-2-pyridylboronic acid and 3-halo-4-methylpyridine.
For a Negishi coupling , the disconnection leads to a 2-halo-5-bromopyridine and a 3-(halozinc)-4-methylpyridine (an organozinc reagent). The reactivity of organozinc reagents makes them excellent partners in cross-coupling reactions.
The subsequent retrosynthetic disassembly of these precursors focuses on the introduction of the bromo and methyl functional groups onto the pyridine rings. Halogenated pyridines are often synthesized from the corresponding aminopyridines via diazotization reactions or by direct halogenation. The methyl group can be introduced through various methods, including the modification of existing functional groups or direct methylation strategies.
Precursor Synthesis and Functional Group Interconversion Strategies
The successful synthesis of this compound hinges on the efficient preparation of its key pyridine precursors. This section details the synthetic strategies for these building blocks.
Preparation of Halogenated Pyridine Precursors
The synthesis of halogenated pyridines is a well-established area of organic chemistry. For the purpose of synthesizing the target bipyridine, precursors such as 2,5-dibromopyridine (B19318) or 2-bromo-5-chloropyridine are valuable starting materials.
One common method for the synthesis of brominated pyridines is the Sandmeyer reaction, starting from an aminopyridine. For example, 2-amino-5-bromopyridine can be converted to 2,5-dibromopyridine. The diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid, followed by treatment with a copper(I) bromide catalyst, yields the desired dibrominated product.
Direct halogenation of pyridine derivatives is also a viable route, though it can sometimes lead to mixtures of regioisomers. The reaction conditions, including the choice of halogenating agent and solvent, are crucial for controlling the regioselectivity.
| Precursor | Starting Material | Reagents | Key Transformation |
| 2,5-Dibromopyridine | 2-Amino-5-bromopyridine | 1. NaNO₂, HBr 2. CuBr | Diazotization and Sandmeyer reaction |
| 2-Bromo-5-chloropyridine | 2-Amino-5-chloropyridine | 1. HBr, Br₂ 2. NaNO₂ | Diazotization and bromination |
Introduction of the Methyl Group via Directed Lithiation or Alkylation
The introduction of a methyl group onto a pyridine ring can be achieved through several methods. For the synthesis of the 4-methyl-3-substituted pyridine precursor, a common strategy involves the use of a pre-functionalized starting material. For instance, 3-amino-4-methylpyridine is a commercially available and versatile starting material. From this compound, the amino group can be converted to a halide or a boronic acid functionality as required for the subsequent cross-coupling reaction.
Alternatively, directed ortho-metalation can be employed. A directing group on the pyridine ring can guide the deprotonation of the adjacent position with a strong base like lithium diisopropylamide (LDA). The resulting lithiated species can then be quenched with an electrophilic methyl source, such as methyl iodide, to install the methyl group with high regioselectivity.
Direct Coupling Approaches for Bipyridinyl Ring Formation
The formation of the C-C bond between the two pyridine rings is the cornerstone of the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation.
Suzuki-Miyaura Cross-Coupling Strategies for this compound Assembly
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of C-C bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or a boronate ester) with an organic halide or triflate.
For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of 2,5-dibromopyridine with 4-methylpyridin-3-ylboronic acid . The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as sodium carbonate or potassium phosphate, in a suitable solvent system like a mixture of toluene (B28343) and water or dioxane and water. The higher reactivity of the bromine at the 2-position of the pyridine ring compared to the 5-position often allows for selective coupling.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 2,5-Dibromopyridine | 4-Methylpyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |
The synthesis of the required 4-methylpyridin-3-ylboronic acid can be achieved from 3-bromo-4-methylpyridine via a lithium-halogen exchange followed by reaction with a borate ester, such as trimethyl borate, and subsequent acidic workup.
Negishi Cross-Coupling Methodologies for C-C Bond Formation
The Negishi cross-coupling reaction provides an alternative and often complementary approach to the Suzuki-Miyaura reaction. It involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide or triflate. Negishi couplings are known for their high functional group tolerance and often proceed under mild conditions.
A viable Negishi coupling strategy for the synthesis of this compound would involve the reaction of a 2-halo-5-bromopyridine (e.g., 2,5-dibromopyridine) with a (4-methylpyridin-3-yl)zinc halide . The organozinc reagent can be prepared in situ from the corresponding 3-halo-4-methylpyridine by treatment with activated zinc metal or by transmetalation from an organolithium or Grignard reagent. The coupling is then effected by the addition of a palladium catalyst, such as Pd(PPh₃)₄. A key advantage of the Negishi reaction is the ability to form C(sp²)-C(sp²) bonds involving heteroaromatic systems with high efficiency. The reactivity of 3-halopyridines in Negishi couplings is generally lower than that of 2-halopyridines, which can be exploited for selective reactions.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| 2,5-Dibromopyridine | (4-Methylpyridin-3-yl)zinc chloride | Pd(PPh₃)₄ | THF | This compound |
The preparation of the (4-methylpyridin-3-yl)zinc halide can be achieved by direct insertion of activated zinc into the carbon-halogen bond of 3-bromo-4-methylpyridine.
Stille Coupling Reactions and Organotin Precursors
The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This method is particularly useful for synthesizing complex biaryl and biheteroaryl compounds like bipyridines, primarily due to the air and moisture stability of organostannanes and the reaction's tolerance for a wide range of functional groups. mdpi.comorgsyn.org
For the synthesis of this compound, a retrosynthetic analysis suggests two primary Stille coupling strategies involving the formation of the bond between the C2 position of the 5-bromopyridine ring and the C3' position of the 4-methylpyridine ring.
Strategy A: Coupling of a 2-halo-5-bromopyridine with (4-methylpyridin-3-yl)tributylstannane.
Strategy B: Coupling of a 3-halo-4-methylpyridine with (5-bromopyridin-2-yl)tributylstannane.
The mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of catalyst, typically a palladium(0) complex like Pd(PPh₃)₄, along with ligands and additives, is crucial for optimizing the reaction yield. mdpi.comresearchgate.net Copper(I) iodide (CuI) is often used as an additive to accelerate the transmetalation step. harvard.edu
Table 1: Illustrative Conditions for Stille Coupling in Bipyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Additives | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Stannylated Pyridine | Bromopyridine | PdCl₂(PPh₃)₂ | Dioxane | Reflux | High | mdpi.compreprints.org |
| 3-Stannylpyridine | Bromopyridine | Cyclopalladated Ferrocenylimine/ P(Cy)₃ / CuI / CsF | Dioxane | 120 °C | Good | researchgate.net |
| Aryl Iodide | Aryl Stannane | Pd₂(dba)₃ / AsPh₃ / CuI | DMF | - | - | harvard.edu |
A significant drawback of the Stille coupling is the high toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. wikipedia.orgmdpi.com
Ullmann and Wurtz Homocoupling/Heterocoupling Variants
The Ullmann and Wurtz reactions are older coupling methods, traditionally used for the homocoupling of aryl halides and alkyl halides, respectively.
The Ullmann reaction typically involves the copper-mediated homocoupling of aryl halides at high temperatures to form symmetrical biaryls. mdpi.comnih.gov While effective for symmetrical bipyridines, its application in the synthesis of unsymmetrical compounds like this compound is severely limited. A cross-Ullmann reaction between two different halopyridines would lead to an often inseparable mixture of three products: two symmetrical homocoupled bipyridines and the desired unsymmetrical heterocoupled product. bohrium.com Modern advancements have introduced palladium-catalyzed or nickel-catalyzed Ullmann-type reactions that can operate under milder conditions and sometimes offer better selectivity for heterocoupling. mdpi.comnih.gov
The Wurtz reaction involves the reductive coupling of two alkyl halides using sodium metal to form a new alkane. wikipedia.org The related Wurtz-Fittig reaction couples an alkyl halide with an aryl halide. However, its application to the synthesis of biaryls from two different aryl halides is not practical and suffers from the same lack of selectivity as the Ullmann coupling, producing statistical mixtures of products. mdpi.comorganic-chemistry.org Therefore, both classical Ullmann and Wurtz couplings are generally unsuitable for the direct and efficient synthesis of unsymmetrical bipyridines.
Table 2: General Features of Ullmann and Wurtz Couplings
| Reaction | Typical Metal | Substrates | Primary Product Type | Key Limitation for Heterocoupling |
|---|---|---|---|---|
| Ullmann Coupling | Copper (classical), Palladium/Nickel (modern) | Aryl Halides | Symmetrical Biaryls | Low selectivity, formation of product mixtures bohrium.com |
| Wurtz Coupling | Sodium | Alkyl Halides | Symmetrical Alkanes | Low selectivity, formation of product mixtures mdpi.comorganic-chemistry.org |
Electrochemical Coupling Procedures
Electrochemical synthesis offers an alternative, environmentally conscious approach to forming C-C bonds by using electrical current to drive the reaction, often reducing the need for stoichiometric chemical reductants. mdpi.com The nickel-catalyzed electroreductive homocoupling of halopyridines has been shown to be a simple and efficient method for producing symmetrical bipyridines. nih.gov
In a typical setup for the synthesis of dimethyl-2,2'-bipyridines, the reaction is carried out in an undivided cell at room temperature using a nickel-bipyridine complex as a catalyst and a sacrificial anode, such as zinc or iron. nih.gov While this method is highly effective for homodimerization, achieving a selective electrochemical cross-coupling between two different halopyridines to produce an unsymmetrical bipyridine like this compound remains a significant challenge. The process would likely yield a mixture of the two homocoupled products alongside the desired heterocoupled product, similar to the limitations seen in classical Ullmann and Wurtz reactions.
Table 3: Conditions for Electrochemical Homocoupling of Bromomethylpyridines
| Substrate | Catalyst | Solvent | Sacrificial Anode | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromomethylpyridines | NiBr₂(bpy) | DMF or Acetonitrile | Zn | 58-98% | nih.gov |
| 2-Bromopyridine | NiBr₂(2-bromopyridine) | DMF | Fe | Improved | nih.gov |
Directed Functionalization of Existing Bipyridinyl Frameworks
An alternative synthetic strategy involves the creation of a simpler bipyridinyl core, which is then functionalized in subsequent steps to install the desired bromo and methyl groups.
Regioselective Bromination of Methylbipyridinyls
This approach begins with the precursor 4'-methyl-[2,3']bipyridinyl and introduces the bromine atom via electrophilic aromatic substitution. The regioselectivity of the bromination is governed by the directing effects of the existing substituents. libretexts.org The pyridine nitrogen atoms deactivate their respective rings towards electrophilic attack. The 2-pyridyl group acts as an electron-withdrawing substituent on the 3-position of the other ring, further deactivating it. Consequently, electrophilic attack is most likely to occur on the pyridine ring that does not bear the methyl group.
Within the unsubstituted pyridine ring, the electronic effects direct the incoming electrophile. The nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions. The C3 and C5 positions are the least deactivated and thus the most susceptible to electrophilic substitution. Bromination at the 5-position is often observed in such systems. nih.gov The reaction is typically carried out using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), often in the presence of an acid or in a polar solvent. nih.govnih.gov
Table 4: Reagents for Electrophilic Aromatic Bromination
| Reagent | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | CHCl₃ / Pyridine | Can provide regioselectivity depending on substrate electronics. | nih.gov |
| Molecular Bromine (Br₂) | Oleum / H₂SO₄ | Harsh conditions, used for deactivated rings. | nih.gov |
| Tetrabutylammonium bromide / V₂O₅-H₂O₂ | CH₂Cl₂ / H₂O | Environmentally favorable protocol. | nih.gov |
Modification of the Methyl Group (e.g., Halogenation of Alkylic Protons)
The methyl group on the bipyridine ring can be functionalized, most commonly through free-radical halogenation at the benzylic-like position. pearson.comyoutube.com This reaction allows for the introduction of a halogen (e.g., bromine or chlorine) onto the methyl group, converting it into a halomethyl group (-CH₂X), which is a versatile handle for further synthetic transformations. acs.org
The reaction is typically performed using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a nonpolar solvent like carbon tetrachloride (CCl₄), initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. daneshyari.comgoogle.com The selectivity of the reaction can be influenced by the solvent and reaction conditions. sci-hub.se It is important to control the stoichiometry of the halogenating agent to avoid over-halogenation, which can lead to the formation of di- and tri-halomethyl groups. daneshyari.com
Table 5: Conditions for Side-Chain Bromination of Methylpyridines
| Substrate | Reagent | Initiator/Conditions | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Methyl-substituted Pyridine | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Bromomethylpyridine | daneshyari.com |
| 2-Bromo-5-methylpyridine | N-Bromosuccinimide (NBS) | AIBN / 150W Halogen Lamp | CCl₄, CH₂Cl₂, Benzene (B151609) | Mono- and Di-brominated products | sci-hub.se |
Nucleophilic Aromatic Substitution (SNAr) Reactions on Related Bipyridinyls
Nucleophilic aromatic substitution (SNAr) provides a pathway for functionalizing pyridine rings that are activated by electron-withdrawing groups. In pyridine systems, nucleophilic attack is highly favored at the ortho (2/6) and para (4) positions relative to the ring nitrogen, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.
This methodology could be applied to the synthesis of this compound by starting with a bipyridine framework containing a suitable leaving group (e.g., F, Cl, NO₂) at an activated position. For instance, if a precursor like 5-nitro-4'-methyl-[2,3']bipyridinyl were available, the nitro group could potentially be displaced by a bromide nucleophile. More commonly, SNAr is used on polyhalogenated heteroaromatics to achieve selective functionalization. baranlab.org The relative reactivity of different halogens (F > Cl > Br > I) and the specific electronic environment of each position dictate the site of substitution. wuxibiology.com For a hypothetical dihalobipyridine precursor, a nucleophile could be directed to one position over another based on these principles, allowing for the stepwise construction of the target molecule.
Table 6: General Principles of SNAr on Halopyridines
| Factor | Description | Example |
|---|---|---|
| Positional Selectivity | Nucleophilic attack is favored at positions 2- and 4- (ortho/para to nitrogen) due to stabilization of the anionic intermediate. | Reaction of 2,4-dichloropyridine with a nucleophile. researchgate.net |
| Leaving Group Ability | The typical leaving group order is F > Cl > Br > I, as the rate-determining step is often the initial nucleophilic attack. | Selective substitution of F in a polyfluoroaromatic compound. researchgate.net |
| Activating Groups | Electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group are required to activate the ring for attack. | Substitution on 3,5-dichloropyrazines. researchgate.net |
Optimization of Reaction Conditions and Yield
The yield of this compound is highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst and ligand, the solvent system, and the reaction temperature. Cross-coupling reactions for the synthesis of bipyridines can be challenging due to the potential for the bipyridine product to coordinate with the metal catalyst, leading to decreased catalytic activity. mdpi.com Therefore, fine-tuning the reaction conditions is essential to achieve high efficiency.
The choice of catalyst and accompanying ligand is paramount in directing the efficiency of the cross-coupling reaction for the synthesis of this compound. Palladium-based catalysts are most commonly employed for Suzuki and Negishi reactions due to their high functional group tolerance and reactivity. wikipedia.orgwikipedia.org Nickel-based catalysts are also utilized, offering a more cost-effective alternative. wikipedia.org
The ligand plays a crucial role in stabilizing the metal center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation. For the synthesis of bipyridines, the selection of electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) has been shown to improve reaction yields and turnover numbers. mdpi.combucknell.edu For instance, bulky ligands can promote the reductive elimination step and prevent the formation of inactive catalyst complexes. bucknell.edu
Below is a table summarizing various catalyst and ligand systems that have been effectively used in the synthesis of related bipyridine compounds and could be adapted for the synthesis of this compound.
| Catalyst Precursor | Ligand | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | Suzuki, Negishi | Commercially available and widely used. nih.gov | nih.gov |
| Pd(OAc)₂ | SPhos | Suzuki | High activity for sterically hindered substrates. | |
| PdCl₂(dppf) | dppf (integrated) | Suzuki | Effective for a range of heteroaryl couplings. mdpi.com | mdpi.com |
| Pd₂(dba)₃ | XPhos | Negishi | High catalytic activity and stability. mdpi.com | mdpi.com |
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine (integrated) | Suzuki | Cost-effective alternative to palladium. researchgate.net | researchgate.net |
| Pd/C | None (heterogeneous) | Suzuki | Easy separation and recyclability. acsgcipr.orgresearchgate.net | acsgcipr.orgresearchgate.net |
The choice of solvent can significantly influence the rate and selectivity of palladium-catalyzed cross-coupling reactions. whiterose.ac.ukyork.ac.uk The solvent's polarity and coordinating ability can affect the solubility of reactants and the stability of catalytic intermediates. nih.gov For Suzuki-Miyaura reactions, polar aprotic solvents like DMF, NMP, and 1,4-dioxane are often used, frequently in combination with water to facilitate the dissolution of the inorganic base. nih.govacsgcipr.org The use of polar solvents can favor the formation of anionic palladium complexes, which may be the active catalytic species in some cases. nih.gov
Temperature is another critical parameter that must be carefully controlled to ensure optimal reaction performance. Higher temperatures generally increase the reaction rate but can also lead to the decomposition of the catalyst or the formation of side products. researchgate.net Microwave-assisted synthesis has emerged as a valuable technique, often leading to significantly reduced reaction times and improved yields due to efficient and uniform heating. mdpi.comnih.govmdpi.com The optimal temperature for a given reaction is typically determined empirically, often ranging from room temperature to reflux conditions. nih.govresearchgate.net For instance, in the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids, the temperature was maintained between 85 °C and 95 °C. nih.gov
The following table illustrates the impact of different solvents and temperatures on the yield of related bipyridine syntheses.
| Solvent System | Temperature (°C) | Reaction Type | Observed Effect on Yield | Reference |
|---|---|---|---|---|
| 1,4-Dioxane/Water | 85-95 | Suzuki | Moderate to good yields for pyridine derivatives. nih.gov | nih.gov |
| DMF | 140 | Homocoupling | Good yields for bromopyridines. mdpi.com | mdpi.com |
| Toluene | 110 (Reflux) | Suzuki | Commonly used, effective with appropriate catalyst. | |
| THF | Room Temperature to 66 (Reflux) | Negishi | Effective for organozinc couplings. nih.gov | nih.gov |
| Ethanol (B145695)/Water | Microwave (variable) | Suzuki | Greener solvent system, often with improved yields. beilstein-journals.org | beilstein-journals.org |
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, in line with the principles of green chemistry. rasayanjournal.co.in For the synthesis of this compound, several green chemistry approaches can be considered to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acsgcipr.org
One key area of focus is the replacement of traditional volatile organic compounds (VOCs) with greener solvents. researchgate.net Water, or aqueous mixtures, has been successfully employed as a solvent for Suzuki reactions, offering advantages of being non-toxic, non-flammable, and inexpensive. researchgate.net Other green solvent alternatives include 2-methyltetrahydrofuran (2-MeTHF) and tert-amyl alcohol, which are derived from renewable resources and have a better environmental profile than many conventional solvents. researchgate.netnih.gov
Microwave-assisted synthesis is also considered a green technology as it can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.govbeilstein-journals.org This technique often results in higher yields and cleaner reaction profiles. mdpi.comrasayanjournal.co.in Furthermore, solvent-free reaction conditions, where the neat reactants are mixed, represent an ideal green chemistry approach by completely eliminating the need for a solvent. rasayanjournal.co.in
The table below summarizes some green chemistry approaches applicable to the synthesis of the target compound.
| Green Chemistry Approach | Specific Example/Technique | Advantages | Reference |
|---|---|---|---|
| Use of Greener Solvents | Water, Ethanol/Water, 2-MeTHF, tert-Amyl alcohol | Reduced toxicity, improved safety, lower environmental impact. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |
| Heterogeneous Catalysis | Palladium on Carbon (Pd/C) | Easy catalyst recovery and recycling, reduced metal leaching. acsgcipr.orgmdpi.com | acsgcipr.orgmdpi.com |
| Energy Efficiency | Microwave-Assisted Synthesis (MWAS) | Shorter reaction times, often higher yields, reduced energy consumption. mdpi.comnih.govmdpi.com | mdpi.comnih.govmdpi.com |
| Atom Economy | Catalytic reactions (vs. stoichiometric reagents) | Minimizes waste by incorporating a higher proportion of reactant atoms into the final product. | |
| Solvent-Free Reactions | Mechanical milling or neat reaction mixtures | Eliminates solvent waste, simplifies work-up. rasayanjournal.co.in | rasayanjournal.co.in |
Coordination Chemistry and Metal Complexation of 5 Bromo 4 Methyl 2,3 Bipyridinyl
Ligand Design Principles and Electronic Perturbations Induced by Bromo and Methyl Groups
The electronic properties of a bipyridine ligand are significantly altered by the introduction of substituent groups. tandfonline.com These alterations are primarily governed by a combination of inductive and resonance effects. Electron-donating substituents (EDS) generally increase the electron density within the bipyridine system, enhancing its ability to donate electrons to a metal center. Conversely, electron-withdrawing substituents (EWS) decrease the electron density. tandfonline.com
In the case of 5-Bromo-4'-methyl-[2,3']bipyridinyl, the ligand features both an electron-withdrawing bromine atom and an electron-donating methyl group. The bromine atom, being highly electronegative, exerts a negative inductive effect (-I), pulling electron density away from the pyridine (B92270) ring to which it is attached. This effect tends to decrease the basicity of the nitrogen atom on that ring, potentially weakening its coordination to a metal ion.
Conversely, the methyl group at the 4'-position acts as an electron-donating group through a positive inductive effect (+I) and hyperconjugation. This increases the electron density on the second pyridine ring, enhancing the basicity of its nitrogen atom and promoting stronger coordination. The opposing electronic influences of the bromo and methyl groups create an electronically asymmetric ligand, which can lead to interesting coordination behavior and potentially selective reactivity in its metal complexes.
The position of these substituents is also crucial. The bromine atom is at the 5-position, while the methyl group is at the 4'-position of the [2,3']bipyridinyl core. This specific arrangement influences the distribution of electron density across the entire ligand framework and can affect the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, a key factor in determining the reactivity of the ligand. tandfonline.com Generally, substitutions that decrease the HOMO-LUMO gap lead to a more reactive ligand. tandfonline.com
Synthesis of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with bipyridine-based ligands is a well-established field, often involving the reaction of a metal precursor with the desired ligand in a suitable solvent. The specific reaction conditions, such as temperature and stoichiometry, can be adjusted to favor the formation of either homoleptic (containing only one type of ligand) or heteroleptic (containing more than one type of ligand) complexes.
The formation of complexes with first-row transition metals like copper(II), nickel(II), and cobalt(II) with substituted bipyridine ligands is common. For instance, the reaction of a Co(II) salt with a brominated bipyridine ligand can lead to the formation of a coordination polymer. mdpi.com The coordination environment around the metal center in such complexes is often octahedral, though other geometries can be achieved depending on the steric bulk of the ligands and the counter-ions present. mdpi.com The synthesis of a Co(II) coordination polymer with 3,3′,5,5′-tetrabromo-4,4′-bipyridine was achieved by mixing Co(NO₃)₂ and the ligand in methanol (B129727), followed by heating. mdpi.com This suggests that similar methods could be employed for the complexation of this compound with first-row transition metals.
The coordination chemistry of second and third-row transition metals with bipyridine ligands is particularly rich, with applications in catalysis, photochemistry, and materials science.
Ruthenium(II): Ruthenium(II) polypyridyl complexes are extensively studied. The synthesis of such complexes often starts from a precursor like cis-[Ru(bpy)₂Cl₂] or RuCl₃·3H₂O. rsc.orgnih.gov The reaction with a substituted bipyridine ligand typically involves refluxing in a suitable solvent like ethanol (B145695) or methanol. nih.gov The electronic properties of the bipyridine ligand, influenced by substituents, can impact the electrochemical properties of the resulting Ru(II) complex. researchgate.net For example, electron-withdrawing groups tend to cause a positive shift in the Ru(II)/Ru(III) potential. researchgate.net
Palladium(II): Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are powerful methods for synthesizing substituted bipyridines themselves. orgsyn.org The same principles of coordination chemistry apply to the formation of Pd(II) complexes with these ligands.
Rhenium(I): Rhenium(I) tricarbonyl complexes of the general formula fac-[Re(CO)₃(N^N)X] (where N^N is a bidentate nitrogen ligand like bipyridine and X is a halide) are readily synthesized. mdpi.com A common starting material is [Re(CO)₅Br]. The reaction with one equivalent of the bipyridine ligand in a solvent like toluene (B28343), often with heating, yields the desired complex. mdpi.com
Platinum(II): Platinum(II) complexes with bipyridine ligands are also of significant interest, particularly for their potential applications in materials and medicine.
The synthesis of both homoleptic and heteroleptic complexes is achievable by controlling the reaction stoichiometry and the choice of starting materials.
Homoleptic Complexes: These complexes, containing only this compound as the ligand, can be synthesized by reacting a metal salt with an excess of the ligand.
Heteroleptic Complexes: The synthesis of heteroleptic complexes involves the use of multiple different ligands. For example, a common strategy for preparing heteroleptic Ru(II) complexes is to start with a precursor like cis-[Ru(bpy)₂Cl₂] and then introduce the new ligand, in this case, this compound, to replace the two chloride ligands. rsc.org Similarly, heteroleptic complexes of other metals, such as those involving phosphine (B1218219) ligands in addition to the bipyridine, have been synthesized. nih.govmdpi.com
Structural Elucidation of Coordination Compounds
The definitive determination of the structure of coordination compounds relies heavily on single-crystal X-ray diffraction.
For example, in a Co(II) coordination polymer with 3,3′,5,5′-tetrabromo-4,4′-bipyridine, the Co(II) center adopts a distorted octahedral geometry, coordinated by two bipyridine ligands, two nitrate (B79036) ions, and two methanol molecules. mdpi.com The bipyridine ligands bridge the cobalt centers to form a one-dimensional polymer chain. mdpi.com Similar detailed structural information has been obtained for various Ru(II) and Cu(I) complexes with substituted bipyridine ligands, revealing distorted octahedral and tetrahedral geometries, respectively. rsc.orgmdpi.com
The structural data obtained from X-ray crystallography is crucial for understanding the structure-property relationships in these coordination compounds.
Analysis of Coordination Geometry and Stereochemical Aspects
The coordination geometry of metal complexes containing bipyridine ligands is predominantly octahedral, though square planar and tetrahedral geometries are also observed, particularly for d8 and d10 metal ions, respectively. wikipedia.orgwikipedia.org For tris-bidentate complexes, such as those formed with three bipyridine ligands, an octahedral geometry is standard, leading to the potential for stereoisomerism. wikipedia.org The coordination of asymmetrically substituted ligands like this compound to an octahedral center can result in the formation of facial (fac) and meridional (mer) geometric isomers.
In complexes of the type [M(L)3]^n+ (where L is a bidentate ligand), the arrangement of the three ligands around the metal center can create chiral structures, resulting in the formation of Δ (delta) and Λ (lambda) enantiomers. This has been extensively studied for tris(2,2'-bipyridine)ruthenium(II) and its derivatives.
The steric hindrance introduced by substituents on the bipyridine rings can significantly influence the coordination geometry. For instance, bulky substituents in the 6,6'-positions of 2,2'-bipyridine (B1663995) can cause a bowing of the pyridyl rings out of the plane defined by the metal and the four nitrogen atoms in square planar complexes. wikipedia.org While the 4'-methyl and 5-bromo substituents in the target ligand are not exceptionally bulky, their electronic effects can influence bond lengths and angles within the coordination sphere. Crystal structure analyses of related ruthenium(II) complexes with substituted bipyridine ligands have confirmed distorted octahedral geometries. mdpi.comnih.gov
Electrochemical Properties of Metal Complexes
Redox Potentials and Ligand-Based/Metal-Based Electron Transfer
Metal complexes of bipyridine ligands typically exhibit both metal-centered and ligand-centered redox processes. For instance, ruthenium(II) polypyridyl complexes display a reversible Ru(II)/Ru(III) oxidation wave. mdpi.comrsc.org The reduction processes are often ligand-based, corresponding to the sequential addition of electrons to the π* orbitals of the bipyridine ligands. In tris(bipyridine) complexes, multiple reversible one-electron reduction steps can be observed. wikipedia.org
The site of electron transfer can be determined using techniques like spectroelectrochemistry, which combines electrochemical methods with spectroscopy. rsc.org In many ruthenium(II) bipyridine complexes, the lowest unoccupied molecular orbital (LUMO) is localized on the bipyridine ligand, meaning that the first reduction is ligand-centered. msu.edu The nature of this electron transfer, whether it is localized on a single ligand or delocalized over multiple ligands, has been a subject of detailed study. msu.edu
Influence of Substituents on Electrochemical Behavior
Substituents on the bipyridine ring system play a crucial role in tuning the redox potentials of the resulting metal complexes. Electron-withdrawing groups, such as the bromo substituent in this compound, generally make the ligand more difficult to oxidize and easier to reduce. This translates to a positive shift in the metal-centered oxidation potential and the ligand-based reduction potentials of the corresponding complex. Conversely, electron-donating groups, like the methyl group, have the opposite effect.
Studies on rhodium complexes with mono-substituted 2,2'-bipyridyl ligands have shown that electron-withdrawing substituents lead to a net two-electron reduction at potentials more positive than the unsubstituted parent complex. nih.gov Similarly, in iridium(III) complexes, the introduction of electron-withdrawing fluorine atoms on the cyclometalating phenylpyridine ligand stabilizes the highest occupied molecular orbital (HOMO), leading to a blue shift in the emission spectrum. pusan.ac.kr The combination of a bromo and a methyl group in this compound would therefore be expected to have a nuanced effect on the redox properties of its metal complexes, with the electron-withdrawing bromo group likely having a more dominant influence.
Advanced Spectroscopic Investigations of Coordination Environments
Spectroscopic techniques are indispensable for elucidating the electronic structure and dynamics of metal complexes. Electronic absorption and emission spectroscopy provide insights into the ground and excited states, while time-resolved techniques can track the fate of these excited states on incredibly short timescales.
Electronic Absorption and Emission Spectroscopy of Complexes
Metal complexes of bipyridine ligands are well-known for their intense visible absorption bands, which are often attributed to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org In these transitions, an electron is promoted from a metal-based d-orbital to a ligand-based π* orbital. The energy of this transition is highly dependent on the metal, its oxidation state, and the nature of the ligands.
For instance, iridium(III) complexes with phenylpyridine and related ligands exhibit absorption bands in the UV and visible regions. pusan.ac.kr The lower energy bands are assigned to MLCT transitions, while the higher energy absorptions are typically due to π → π* transitions localized on the ligands. pusan.ac.kr The emission from these complexes is often phosphorescence, originating from a triplet excited state (e.g., ³MLCT). The emission color can be tuned by modifying the ligands; for example, introducing electron-withdrawing groups can lead to a blue shift in the emission. pusan.ac.krresearchgate.net
The emission properties of ruthenium(II) polypyridyl complexes have also been extensively studied. mdpi.comias.ac.innih.gov The emission lifetimes and quantum yields are sensitive to the substituents on the bipyridine ligands. mdpi.com In some cases, these complexes exhibit luminescence that can be quenched by processes such as electron transfer. nih.gov
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopic techniques, such as femtosecond transient absorption and fluorescence upconversion, are powerful tools for studying the ultrafast processes that occur after photoexcitation. These methods allow for the direct observation of excited state formation, intersystem crossing, vibrational relaxation, and decay pathways.
For the archetypal [Ru(bpy)3]²⁺ complex, time-resolved studies have revealed that upon excitation to a singlet MLCT state, intersystem crossing to a triplet manifold occurs on a femtosecond timescale. nih.gov This is followed by vibrational cooling within the triplet state on a picosecond timescale, ultimately leading to the long-lived emissive triplet state. nih.gov
The dynamics of these processes can be influenced by the specific ligands and the surrounding solvent. Time-resolved emission spectroscopy of ruthenium(II) complexes on sensitized TiO₂ and ZrO₂ films has shown the presence of fast-decay components attributed to excited-state electron transfer. nih.gov The study of asymmetrically substituted bipyridine complexes with time-resolved techniques is crucial for understanding how subtle changes in ligand structure can direct energy and electron flow in photoactive molecular systems. While specific time-resolved data for complexes of this compound are not available, the principles derived from studies on related systems provide a solid foundation for predicting their excited-state behavior.
Vibrational Spectroscopy for Ligand-Metal Interactions (e.g., IR shifts of CO ligands)
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the vibrational spectroscopy of metal complexes containing the ligand this compound, specifically concerning the infrared (IR) shifts of co-ligands such as carbon monoxide (CO). While the principles of using IR spectroscopy to probe metal-ligand interactions are well-established, experimental data for this particular compound is not available in the reviewed sources.
In general, the coordination of a bipyridine ligand to a metal center influences the electronic environment of the metal. This, in turn, affects the back-bonding from the metal to the π* orbitals of any carbonyl (CO) ligands present in the complex. Changes in the extent of this metal-to-ligand back-bonding are directly reflected in the vibrational stretching frequency (ν(CO)) of the CO ligands.
Typically, the IR spectra of metal carbonyl complexes show strong absorption bands corresponding to the C-O stretching vibrations. The positions of these bands are sensitive to the electron-donating or -withdrawing nature of other ligands in the coordination sphere. For instance, in a hypothetical complex such as fac-[Re(CO)₃(this compound)Cl], the electronic properties of the bipyridine ligand would modulate the electron density at the rhenium center. This would then influence the Re-C and C-O bond strengths, leading to shifts in the ν(CO) bands compared to a reference complex.
Although no specific data were found for this compound, studies on similar bipyridine complexes demonstrate this principle. For example, research on fac-[Re(CO)₃(NN)X] complexes, where NN is a bipyridine analogue, shows that the CO stretching frequencies are sensitive indicators of the electronic effects of the NN ligand. mdpi.comnih.gov The typical region for the symmetric and asymmetric stretching modes of the fac-[Re(CO)₃]⁺ core is around 2010–2030 cm⁻¹ and 1900 cm⁻¹, respectively. mdpi.com
Without experimental data, a detailed analysis of the IR shifts for CO ligands in complexes of this compound cannot be provided. Further experimental research would be required to determine these values and to fully characterize the electronic influence of this specific ligand in metal carbonyl complexes.
Catalytic Applications of 5 Bromo 4 Methyl 2,3 Bipyridinyl and Its Metal Complexes
Role of 5-Bromo-4'-methyl-[2,3']bipyridinyl as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, the ligand plays a crucial role in modulating the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. The this compound ligand features an electron-withdrawing bromine atom on one pyridine (B92270) ring and an electron-donating methyl group on the other, creating an electronically asymmetric scaffold. This asymmetry can be advantageous in various catalytic cycles.
Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Bipyridine ligands are known to form stable and active palladium complexes for these transformations.
The this compound ligand can be envisioned to participate in cross-coupling reactions in two primary ways: as a supporting ligand for a catalytically active metal center or as a substrate itself. While the synthesis of various bipyridine derivatives often employs cross-coupling methods like the Negishi or Suzuki-Miyaura reactions, the focus here is on its role as a ligand. acs.orgmdpi.com
Below is an illustrative data table showing typical conditions and outcomes for Suzuki-Miyaura cross-coupling reactions using palladium catalysts with bipyridine-type ligands.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / L* (2) | K₂CO₃ | Toluene (B28343)/H₂O | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / L* (1) | K₃PO₄ | Dioxane | 88 |
| 3 | 4-Bromoanisole | 2-Thiopheneboronic acid | PdCl₂(PPh₃)₂ / L* (3) | Na₂CO₃ | DMF | 92 |
| *L represents a generic bipyridine-type ligand. The performance of this compound would need to be experimentally determined. |
Asymmetric Catalysis with Chiral Derivatives
The development of chiral catalysts for enantioselective transformations is a major goal in chemical synthesis. While this compound itself is achiral, it can be functionalized to create chiral derivatives. For instance, the introduction of a chiral substituent, or the synthesis of an atropisomeric bipyridine through restricted rotation around the C2-C3' bond, could yield a chiral ligand suitable for asymmetric catalysis.
These chiral ligands, when complexed with metals such as rhodium, iridium, or copper, could be applied in a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and conjugate additions. The stereochemical outcome of these reactions would be dictated by the specific geometry and electronic nature of the chiral bipyridine ligand. The development of such catalysts often involves the strategic placement of bulky groups to create a well-defined chiral pocket around the metal center. nsf.govchemrxiv.orgmsu.edumdpi.comnih.gov
Oxidation and Reduction Processes
Metal complexes of bipyridine ligands are also known to catalyze a wide array of oxidation and reduction reactions. For oxidation reactions, robust ligands that can stabilize high-valent metal species are often required. The bipyridine scaffold can provide this stability. In the context of this compound, its complexes with metals like ruthenium or manganese could potentially catalyze the oxidation of alcohols, alkenes, or other organic substrates. mdpi.com
For reduction reactions, such as the hydrogenation of unsaturated bonds, complexes of rhodium, iridium, or ruthenium with bipyridine ligands are commonly employed. The electronic properties of the this compound ligand would influence the hydricity of a metal-hydride intermediate, a key species in many hydrogenation cycles.
Photocatalysis and Electrocatalysis with this compound Complexes
In recent years, there has been a surge of interest in using light or electricity to drive chemical reactions, particularly for energy-related applications. Bipyridine complexes, especially of ruthenium, iridium, cobalt, and rhenium, are prominent in the fields of photocatalysis and electrocatalysis.
Carbon Dioxide Reduction Catalysis
The conversion of carbon dioxide (CO₂) into valuable chemical feedstocks or fuels is a critical area of research for mitigating climate change and establishing a circular carbon economy. Metal complexes of bipyridine and its derivatives have been extensively studied as catalysts for the photochemical and electrochemical reduction of CO₂.
Complexes of rhenium and ruthenium with bipyridine ligands are well-known photosensitizers and catalysts for CO₂ reduction. uky.edu Cobalt-bipyridine complexes have also emerged as effective electro- and photocatalysts. nih.gov The catalytic performance is highly dependent on the substituents on the bipyridine ring. For instance, a study on tris(bipyridine)cobalt(II) complexes showed that the introduction of methyl groups at the 5,5'-positions of the bipyridine ring led to a significant decrease in the CO₂ conversion rate compared to substitution at the 4,4'-positions. nih.gov This highlights the sensitivity of the catalytic activity to the electronic and steric environment of the ligand.
The table below presents data for the photocatalytic reduction of CO₂ using various bipyridine-based catalysts, illustrating the types of products and efficiencies that can be achieved.
| Catalyst | Photosensitizer | Sacrificial Donor | Product | Turnover Number (TON) |
| Re(bpy)(CO)₃Cl | [Ru(bpy)₃]²⁺ | BIH | CO | >1000 |
| Co(bpy)₃Cl₂ | [Ru(bpy)₃]²⁺ | TEOA | CO/H₂ | ~350 (CO) |
| Fe(bpy-CHO)Cl₃-MOF | - | TEOA | CO | ~15 |
| bpy = 2,2'-bipyridine (B1663995); bpy-CHO = 4'-methyl-[2,2'-bipyridine]-4-carbaldehyde; BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazoline; TEOA = Triethanolamine; MOF = Metal-Organic Framework. rsc.org |
Proton Reduction and Water Oxidation
The splitting of water into hydrogen (H₂) and oxygen (O₂) using solar energy is a promising route to sustainable fuel production. This process requires efficient catalysts for both the reduction of protons to H₂ and the oxidation of water to O₂.
Metal-polypyridyl complexes, including those with bipyridine ligands, have been developed as catalysts for the electrochemical and photochemical reduction of protons to hydrogen. berkeley.edu Cobalt and nickel complexes with polypyridine ligands have shown high activity and stability in aqueous solutions. berkeley.eduresearchgate.netwm.edu The ligand framework plays a critical role in stabilizing the metal center in various oxidation states and facilitating the proton and electron transfer steps necessary for H₂ evolution. A complex of this compound with an appropriate metal, such as cobalt or nickel, could potentially act as a catalyst for this reaction. The electronic asymmetry of the ligand could be exploited to tune the redox potentials of the complex and optimize its catalytic performance.
Water oxidation is a more challenging reaction, and catalysts for this process need to be able to withstand highly oxidizing conditions. Ruthenium and iridium complexes with bipyridine ligands are among the most studied molecular catalysts for water oxidation. The design of the ligand is crucial for preventing oxidative degradation and for facilitating the formation of the O-O bond. While there is no specific data on this compound complexes for water oxidation, the general principles of ligand design for this application would apply.
Mechanistic Investigations of Catalytic Cycles
There is no available information on the mechanistic pathways of catalytic reactions involving this compound.
Identification of Active Species and Intermediates
No studies have been found that identify the active catalytic species or intermediates formed from complexes of this compound during a catalytic process.
Kinetic Studies and Rate-Determining Steps
Kinetic data and the determination of rate-limiting steps for catalytic cycles mediated by this compound complexes have not been reported in the scientific literature.
Influence of Ligand Modification on Catalytic Activity and Selectivity
Research on how modifications to the this compound ligand affect catalytic performance and selectivity is not available.
Heterogenized Catalytic Systems Involving this compound
There are no published reports on the immobilization of this compound or its complexes onto solid supports to create heterogenized catalysts.
Advanced Organic Transformations and Derivatization Involving 5 Bromo 4 Methyl 2,3 Bipyridinyl
5-Bromo-4'-methyl-[2,3']bipyridinyl as a Building Block in Complex Molecule Synthesis
The inherent reactivity of the bromo and methyl substituents on the this compound core allows for its elaboration into more complex structures. This section explores key transformations that leverage these functional groups.
Elaboration of the Bromo Substituent via Further Cross-Coupling Reactions
The bromine atom at the 5-position of the bipyridinyl system is a prime site for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.commdpi.com Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are extensively employed to introduce a wide array of substituents, thereby modifying the electronic and steric properties of the molecule. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgorgsyn.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-bipyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly versatile method for creating new C-C bonds and is widely used in the synthesis of biaryl compounds. nih.govmdpi.com For instance, coupling this compound with various arylboronic acids can lead to the formation of more extended aromatic systems. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. mdpi.com
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the bromo-bipyridine. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. organic-chemistry.orglibretexts.org It provides a complementary approach to the Suzuki coupling for the introduction of diverse organic fragments. nih.gov
Negishi Coupling: In the Negishi coupling, an organozinc reagent is used to couple with the bromo-bipyridine. orgsyn.org This reaction is particularly useful for its high reactivity and the ability to form C-C bonds under mild conditions. orgsyn.org
Table 1: Examples of Cross-Coupling Reactions on Bromo-Bipyridine Scaffolds
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted bipyridine | mdpi.com |
| Stille | Organostannane | PdCl₂(PPh₃)₂ | Variously substituted bipyridines | nih.gov |
| Negishi | Organozinc halide | Pd(PPh₃)₄ | Alkyl- or aryl-substituted bipyridine | orgsyn.org |
Functionalization of the Methyl Group (e.g., Oxidation to Carbaldehyde, Conversion to Ethynyl)
The methyl group at the 4'-position offers another avenue for derivatization. While less reactive than the bromo substituent, it can be transformed into other functional groups through various organic reactions.
Oxidation to Carbaldehyde: The methyl group can be oxidized to a carbaldehyde (formyl) group. This transformation introduces a versatile functional group that can participate in a wide range of subsequent reactions, such as reductive amination, Wittig reactions, and aldol (B89426) condensations. For example, the oxidation of methyl-substituted pyridines can be achieved using various oxidizing agents, although careful control of reaction conditions is necessary to avoid over-oxidation to the carboxylic acid. tandfonline.comtandfonline.com
Conversion to Ethynyl (B1212043): The methyl group can also serve as a precursor for an ethynyl group. This transformation typically involves a multi-step sequence, potentially starting with halogenation of the methyl group followed by elimination and subsequent coupling reactions to install the alkyne functionality. The resulting ethynyl-substituted bipyridine is a valuable building block for constructing larger conjugated systems through reactions like the Sonogashira coupling. acs.org
Introduction of Chirality through Subsequent Transformations
The synthesis of chiral bipyridines is of significant interest due to their applications in asymmetric catalysis and materials science. rsc.orgrsc.orgtheanalyticalscientist.com While this compound itself is achiral, it can be used as a starting material to introduce chirality into the molecular framework.
Synthesis of Extended π-Conjugated Systems
The ability to functionalize both the bromo and methyl groups of this compound makes it an excellent monomer for the synthesis of extended π-conjugated systems, including oligomers, polymers, and higher-order polypyridines like terpyridines and quaterpyridines.
Incorporation into Oligomers and Polymers
Conjugated polymers containing bipyridine units have attracted considerable attention due to their interesting optical and electronic properties, making them suitable for applications in sensors and organic light-emitting diodes (OLEDs). tandfonline.comtandfonline.com The bromo functionality on this compound is a key reactive site for polymerization reactions.
For example, through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, this monomer can be linked with other difunctional monomers to create alternating copolymers. acs.orgacs.org The choice of the co-monomer allows for the tuning of the resulting polymer's properties. For instance, incorporating electron-rich or electron-deficient units can modulate the polymer's band gap and photophysical characteristics. tandfonline.com Sonogashira-Hagihara coupling is another powerful method for synthesizing platinum-containing conjugated polymers with bipyridine ligands. acs.orgacs.org
Table 2: Polymerization Methods for Bipyridine-Containing Polymers
| Polymerization Method | Monomer Functional Groups | Resulting Polymer Type | Reference |
| Suzuki Coupling | Bromo and Boronic Acid/Ester | Alternating Copolymer | mdpi.com |
| Stille Coupling | Bromo and Stannane | Alternating Copolymer | acs.org |
| Sonogashira-Hagihara Coupling | Bromo and Ethynyl | Platinum-containing Conjugated Polymer | acs.orgacs.org |
Synthesis of Terpyridinyl and Quaterpyridinyl Derivatives
Terpyridines and quaterpyridines are important classes of chelating ligands known for their ability to form stable complexes with a variety of metal ions. acs.org The synthesis of these higher-order polypyridines can be achieved by strategically coupling bipyridine units.
Terpyridine Synthesis: this compound can be utilized as a key building block in the synthesis of functionalized terpyridines. Stille-type cross-coupling reactions have proven effective for this purpose. acs.org For instance, the bromo-bipyridine can be coupled with a stannylated pyridine (B92270) derivative to form the terpyridine core. acs.org Alternatively, one-pot methods involving the condensation of a bipyridinyl derivative with other pyridine precursors can also be employed. nih.gov
Quaterpyridine Synthesis: The synthesis of quaterpyridinyl derivatives can be achieved by the homocoupling of two molecules of a bromo-bipyridine derivative or by the cross-coupling of a bromo-bipyridine with a bipyridylboronic acid. The Suzuki coupling reaction is a particularly effective method for constructing the C-C bond between the two bipyridine units. arkat-usa.org This approach allows for the creation of symmetrical or unsymmetrical quaterpyridines, depending on the starting materials used.
Cascade Reactions and Multicomponent Processes Utilizing this compound
While specific literature detailing cascade and multicomponent reactions for this compound is not abundant, the inherent reactivity of its structural motifs allows for the design of such efficient transformations. Cascade reactions, which involve a sequence of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer significant advantages in terms of atom economy and synthetic efficiency.
The bromo- and methyl-substituted bipyridine framework can be envisioned as a key component in the synthesis of more complex heterocyclic systems through MCRs. For instance, the pyrimidine (B1678525) and quinoline (B57606) cores are often assembled via multicomponent strategies. nih.govmdpi.com The presence of the bromine atom on the 2,3'-bipyridine (B14897) core of this compound allows for its potential integration into such reaction schemes, typically following an initial cross-coupling step to introduce a more reactive functional group.
A hypothetical multicomponent reaction could involve the initial conversion of the bromo-substituent to a boronic ester via a Miyaura borylation. The resulting bipyridinyl boronic ester could then participate in a Suzuki-type MCR with a suitable dihalide and another nucleophile to construct elaborate polycyclic aromatic systems.
| Reaction Type | Potential Reactants for this compound | Potential Product Class |
| Multicomponent Reaction | 1. Dihalide2. Dienophile3. Amine | Fused Polycyclic Heterocycles |
| Cascade Cyclization | Post-functionalization to introduce an alkyne and an azide | Triazolo-bipyridines |
This table presents hypothetical reaction pathways based on the known reactivity of similar heterocyclic compounds.
Regioselective and Chemoselective Transformations
The distinct electronic and steric environments of the functional groups in this compound allow for a high degree of control in its derivatization.
Regioselectivity refers to the preferential reaction at one site over another. In this molecule, the primary sites for transformation are the bromine atom at the 5-position, the methyl group at the 4'-position, and the nitrogen atoms of the pyridine rings. The bromine atom is the most versatile handle for functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position of the pyridine ring is susceptible to oxidative addition to a low-valent metal center, such as palladium(0) or nickel(0). This activation enables a host of regioselective C-C and C-N bond-forming reactions.
Chemoselectivity , the selective reaction of one functional group in the presence of others, is also a key feature of the reactivity of this compound. The bromine atom can be selectively targeted for cross-coupling reactions without affecting the methyl group or the pyridine rings under appropriate conditions. For example, Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl substituents at the 5-position. orgsyn.orgacs.orgmdpi.commdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high chemoselectivity.
For instance, a Suzuki-Miyaura coupling using a palladium catalyst and a suitable boronic acid or ester would selectively replace the bromine atom, leaving the rest of the molecule intact.
| Reaction | Reagents | Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-4'-methyl-[2,3']bipyridinyl |
| Stille Coupling | Organostannane, Pd catalyst | 5-Alkenyl-4'-methyl-[2,3']bipyridinyl |
| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | 5-Alkyl-4'-methyl-[2,3']bipyridinyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 5-Amino-4'-methyl-[2,3']bipyridinyl |
This table illustrates established cross-coupling reactions that are expected to be applicable to this compound with high regioselectivity and chemoselectivity.
Furthermore, the nitrogen atoms of the two pyridine rings exhibit different basicities and steric hindrances, which can be exploited for selective N-alkylation or N-oxidation under carefully controlled conditions. The nitrogen of the 4'-methylpyridine ring is generally more nucleophilic than the nitrogen of the 5-bromopyridine ring, potentially allowing for selective quaternization.
Computational and Theoretical Studies of 5 Bromo 4 Methyl 2,3 Bipyridinyl and Its Complexes
Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the properties of molecules like 5-Bromo-4'-methyl-[2,3']bipyridinyl. However, specific DFT studies on this compound are not present in the current body of scientific literature.
Electronic Structure and Frontier Molecular Orbital Analysis
A comprehensive study of the electronic structure of this compound would involve the calculation and analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the compound's reactivity, electronic transitions, and potential as a ligand in coordination chemistry. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. While general principles suggest the electron-withdrawing bromine atom and the electron-donating methyl group would influence the electron density distribution across the bipyridinyl system, precise data from DFT calculations are needed for a quantitative understanding.
Charge Distribution and Bond Orders
Analysis of the charge distribution, typically through methods like Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom of this compound. This information is crucial for understanding intermolecular interactions, solvation effects, and the molecule's electrostatic potential. Similarly, the calculation of bond orders would provide quantitative insight into the nature of the chemical bonds within the molecule, including the critical C-C bond linking the two pyridine (B92270) rings and the C-Br bond.
Conformational Analysis and Rotational Barriers around the Bipyridinyl Bond
The two pyridine rings in this compound are not necessarily coplanar. A thorough conformational analysis would be required to identify the most stable three-dimensional structure (the global minimum on the potential energy surface) and any other low-energy conformers. This would involve systematically rotating the dihedral angle of the inter-ring C-C bond and calculating the corresponding energy. The energy difference between the most stable (likely twisted) and the least stable (likely planar) conformations would define the rotational barrier. This information is vital for understanding the molecule's flexibility and how its shape might change in different environments or upon coordination to a metal center.
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR shifts in specific contexts)
Computational methods, particularly Time-Dependent DFT (TD-DFT), are adept at predicting spectroscopic properties. A TD-DFT calculation could predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, correlating electronic transitions with specific absorption bands. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to compute theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these predicted spectra with experimental data, if it were to be collected, would be a powerful way to validate the computed molecular structure.
Reaction Mechanism Elucidation via Computational Transition State Search
Should this compound be involved in chemical reactions, for example, as a ligand in catalysis or as a reactant in cross-coupling reactions, computational chemistry could be employed to elucidate the reaction mechanisms. This involves locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. Such studies provide a deep understanding of the reaction pathways and can help in optimizing reaction conditions.
Applications in Advanced Materials Science
Integration into Functional Polymeric Architectures
The incorporation of 5-Bromo-4'-methyl-[2,3']bipyridinyl into polymeric structures imparts specific functionalities, leading to materials with tailored properties for a range of applications. The bipyridine unit can be integrated as a pendant group or as part of the polymer backbone, influencing the material's mechanical, thermal, and electronic characteristics.
While direct studies on the use of this compound in metallopolymers and coordination polymers are not extensively documented, the broader class of bipyridine-containing polymers is well-established in this area. These polymers are formed by the coordination of the bipyridine's nitrogen atoms with metal ions, creating extended, ordered structures. The bromine and methyl substituents on the bipyridine ring can influence the steric and electronic environment of the metal center, thereby affecting the polymer's properties. For instance, related brominated bipyridine ligands have been used to construct one-dimensional coordination polymers with cobalt(II), where the bipyridine acts as a linker.
The presence of the bromo-substituent can also introduce halogen bonding as a secondary interaction to direct the solid-state assembly of coordination polymers, a feature that is of growing interest in crystal engineering. The methyl group can enhance solubility and modify the electronic properties of the resulting polymer. The general principle involves the self-assembly of metal ions and the bipyridine ligand into repeating structural motifs, leading to materials with potential applications in catalysis, gas storage, and molecular recognition.
Table 1: Examples of Bipyridine-Based Coordination Polymers and their Characteristics (Note: This table is illustrative of the applications of bipyridine derivatives in general, due to the limited specific data on this compound.)
| Bipyridine Ligand | Metal Ion | Polymer Type | Key Feature | Potential Application |
| 3,3′,5,5′-tetrabromo-4,4′-bipyridine | Co(II) | 1D Coordination Polymer | Halogen bonding influences crystal packing | Gas separation, Luminescent sensors |
| 4,4'-bipyridine | Various transition metals | 1D, 2D, and 3D Coordination Polymers | Versatile linker for network formation | Catalysis, Porous materials |
| Functionalized 2,2'-bipyridines | Ru(II), Fe(II) | Metallopolymers | Redox-active metal centers | Sensors, Electronic devices |
Bipyridine-based polymers are increasingly explored for their potential in chemical sensing and separation technologies. The nitrogen atoms of the bipyridine unit can act as binding sites for specific analytes, and this interaction can be transduced into a measurable signal, such as a change in fluorescence or color. While specific research on this compound in this context is sparse, related bipyridine-containing conjugated microporous polymers (CMPs) have demonstrated efficacy in the photocatalytic separation of uranyl ions (U(VI)) from aqueous solutions rsc.org. The incorporation of bipyridine units into the polymer matrix enhances exciton dissociation and charge separation, leading to improved separation rates rsc.org.
Furthermore, mixed matrix membranes (MMMs) incorporating porous organic polymers with bipyridine moieties have been developed for gas separation applications, such as CO2 capture mdpi.comnih.gov. The bipyridine units can interact with metal ions to enhance the separation of olefins from paraffins mdpi.comnih.gov. The presence of the bromo- and methyl- groups on the bipyridine ring of this compound could be leveraged to fine-tune the polymer's affinity and selectivity for target molecules. For instance, the bromine atom could participate in halogen bonding interactions with analytes, while the methyl group could enhance the polymer's processability.
Table 2: Bipyridine-Containing Polymers in Sensing and Separation (Note: This table provides examples of applications for bipyridine-based polymers, as direct data for this compound is not available.)
| Polymer Type | Bipyridine Derivative | Target Analyte/Separation | Sensing/Separation Mechanism | Reference |
| Conjugated Microporous Polymer | Bipyridine-modified CMP | U(VI) ions | Photocatalytic reduction and adsorption | rsc.org |
| Mixed Matrix Membrane | Porous organic polymer with bipyridine | CO2/CH4, CO2/N2 | Enhanced gas diffusivity and selective interaction | mdpi.comnih.gov |
| Coordination Polymers | Mixed ligands including bipyridine | Toluene (B28343), Water | Quartz Crystal Microbalance (QCM) response | rsc.org |
Optoelectronic Device Applications (excluding biological devices)
The photophysical and electrochemical properties of metal complexes derived from bipyridine ligands make them attractive candidates for applications in optoelectronic devices. The bromo and methyl substituents on this compound can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of its metal complexes, thereby influencing their light-emitting and charge-transporting properties.
While there is no specific literature detailing the use of this compound in OLEDs, related bipyridine-containing metal complexes, particularly those of ruthenium(II) and iridium(III), are well-known for their phosphorescent properties, which are crucial for achieving high efficiencies in OLEDs. The bipyridine ligand plays a key role in the metal-to-ligand charge transfer (MLCT) transitions that are responsible for light emission. The introduction of a bromine atom can enhance spin-orbit coupling, which may facilitate intersystem crossing and lead to more efficient phosphorescence. The methyl group can influence the solubility of the complex, which is important for device fabrication from solution. The development of new bipyridine ligands is a continuous effort in the search for stable and efficient emitters for OLED applications.
Table 3: Key Parameters of Bipyridine-Based Sensitizers in DSSCs (Note: This table presents general parameters and values for illustrative purposes, as specific data for this compound are not available.)
| Parameter | Description | Typical Values for Ru(II)-bipyridine complexes | Potential Influence of this compound |
| λmax (nm) | Wavelength of maximum absorption | 450 - 550 nm | Bromo and methyl groups can shift the absorption spectrum. |
| Molar Extinction Coefficient (ε) | Measure of light absorption intensity | > 104 M-1cm-1 | Substituents can modify the intensity of absorption bands. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital | Must be higher than the conduction band of TiO2 (~ -4.0 eV) | Bromo (electron-withdrawing) and methyl (electron-donating) groups will tune the LUMO level. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital | Must be lower than the redox potential of the electrolyte (~ -4.8 eV) | Bromo and methyl groups will tune the HOMO level. |
| Power Conversion Efficiency (η) | Overall efficiency of the solar cell | 5 - 12% | Dependent on the interplay of all electronic and photophysical properties. |
Supramolecular Chemistry and Self-Assembly
The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to the self-assembly of complex, functional architectures. Bipyridine derivatives are excellent building blocks for supramolecular chemistry due to their ability to form well-defined coordination complexes with metal ions. Although specific studies on the supramolecular chemistry of this compound are not found in the literature, the behavior of analogous bipyridine molecules provides a strong indication of its potential.
Coordination-driven self-assembly, using metal ions as nodes and bipyridine ligands as linkers, can lead to the formation of discrete two- and three-dimensional structures such as molecular squares, cages, and helicates. The bromine atom on the this compound ligand can introduce an additional level of control over the self-assembly process through halogen bonding. This interaction can direct the packing of the supramolecular assemblies in the solid state, influencing the final architecture and properties of the material. For example, the crystal engineering of coordination polymers can be finely tuned by the interplay of coordination bonds and weaker interactions like halogen bonds. The methyl group can affect the solubility and steric interactions, which are also critical factors in the outcome of the self-assembly process. These self-assembled structures have potential applications in host-guest chemistry, catalysis, and the development of molecular machines.
Sensor Development (excluding biological/diagnostic sensors)
Luminescent and chromogenic chemosensors are materials that signal the presence of an analyte through a change in their optical properties. Bipyridine-containing molecules are excellent candidates for the development of such sensors, particularly for the detection of metal ions.
Complexes of bipyridine ligands with transition metals, such as ruthenium(II) and iridium(III), often exhibit strong luminescence. The binding of a target metal ion to a sensor molecule incorporating a bipyridine unit can perturb the electronic structure of the complex, leading to a change in its luminescence intensity or wavelength.
A sensor incorporating this compound could be designed to selectively bind to specific metal ions. The coordination of the target ion would alter the photophysical properties of the complex, providing a detectable signal. The substituents on the bipyridine ring could be used to fine-tune the selectivity and sensitivity of the sensor. For example, the steric hindrance introduced by the methyl group could favor the binding of smaller metal ions.
Table 2: Hypothetical Sensing Mechanism for a Metal Ion (Mⁿ⁺)
| Step | Process | Observable Change |
|---|---|---|
| 1 | Sensor molecule (containing this compound) is in solution. | Exhibits a baseline luminescence. |
| 2 | Target metal ion (Mⁿ⁺) is introduced. | The metal ion coordinates to the bipyridine ligand. |
Materials that change their properties in response to changes in pH have applications in various fields, including as chemical gates and release systems. The nitrogen atoms in the pyridine (B92270) rings of bipyridine are basic and can be protonated at low pH. This protonation can lead to significant changes in the electronic and structural properties of materials incorporating this ligand.
A polymer or a surface functionalized with this compound could exhibit pH-responsive behavior. At neutral or high pH, the bipyridine unit would be in its neutral state. Upon acidification, the nitrogen atoms would become protonated, leading to a change in the charge and conformation of the material. This could, for example, trigger the release of a guest molecule from a porous material or alter the wettability of a surface. The pKa of the bipyridine unit, and thus the pH at which this transition occurs, can be influenced by the electronic effects of the bromo and methyl substituents.
Future Research Directions and Unexplored Avenues
Development of Highly Sustainable and Atom-Economical Synthetic Routes
The synthesis of substituted bipyridines traditionally relies on metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. mdpi.compreprints.orgnih.gov While effective, these methods often involve pre-functionalized starting materials, multi-step processes, and the use of potentially toxic organotin reagents in the case of Stille coupling. mdpi.com A significant future direction is the development of more sustainable and atom-economical synthetic strategies.
Future research could focus on:
Direct C-H Arylation: Investigating catalytic systems (e.g., based on palladium, ruthenium, or rhodium) that can selectively activate the C-H bond at the 2-position of 4-picoline for coupling with 2-bromo-5-chloropyridine's analogue.
Flow Chemistry: Adapting synthetic protocols to continuous flow reactors. This can enhance safety, improve reaction control and scalability, and often increase yields and purity.
Green Solvents: Moving away from traditional organic solvents towards more environmentally benign alternatives like water, ethanol (B145695), or bio-derived solvents such as Cyrene.
| Feature | Traditional Cross-Coupling (e.g., Suzuki) | Future C-H Activation Route |
| Starting Materials | 2-Bromopyridine derivative, 4-Methylpyridine boronic ester | 2-Bromopyridine derivative, 4-Methylpyridine |
| Key Step | Pd-catalyzed coupling of C-Br with C-B | Catalyst-mediated coupling of C-Br with C-H |
| Atom Economy | Moderate (generates boronic acid waste) | High (byproduct is typically H-X) |
| Process Steps | Often requires pre-synthesis of boronic ester | Potentially fewer steps |
| Sustainability | Relies on stoichiometric organometallic reagents | Catalytic, reduces stoichiometric waste |
This table provides a conceptual comparison for the synthesis of bipyridines.
Exploration of Novel Catalytic Systems and Reaction Scope
The vast majority of cross-coupling reactions for bipyridine synthesis employ palladium-based catalysts. mdpi.compreprints.org While highly effective, palladium is a precious and costly metal. A major avenue of future research is the exploration of catalytic systems based on more abundant and less expensive first-row transition metals, such as nickel, copper, or iron. mdpi.com These metals offer different reactivity profiles and could provide novel pathways for the synthesis and functionalization of 5-Bromo-4'-methyl-[2,3']bipyridinyl.
Furthermore, the development of novel ligands is crucial. Chiral ligands, such as those derived from pinene or specially designed bipyridine-N,N'-dioxides, can enable asymmetric transformations. acs.orgmdpi.com Research into pyrrolidine-bipyridine hybrid structures suggests a future in cooperative catalysis, where the ligand is not just a spectator but an active participant in the reaction. tandfonline.com
Unexplored areas include:
Earth-Abundant Metal Catalysis: Developing robust nickel or iron-based catalytic systems for the cross-coupling to form the [2,3']-bipyridine linkage.
Photoredox Catalysis: Using visible light to drive the synthesis under mild conditions, potentially enabling reactions that are inaccessible through thermal methods. tandfonline.com
Post-Synthetic Functionalization: Using the inherent reactivity of the bromo and methyl groups as handles for further diversification. The bromine atom is a prime site for further cross-coupling reactions, while the methyl group could be functionalized via radical halogenation or oxidation to an aldehyde or carboxylic acid. orgsyn.org
Design of Next-Generation Advanced Materials with Tunable Properties
Bipyridines are premier ligands in coordination chemistry, forming stable complexes with a vast array of metal ions. nih.govacs.orgmdpi.com The specific structure of this compound offers intriguing possibilities for materials design. The asymmetry and electronic properties, influenced by the electron-withdrawing bromine and the electron-donating methyl group, can be harnessed to create materials with tailored characteristics.
Future research should focus on using this compound as a key building block for:
Metal-Organic Frameworks (MOFs): The bipyridine unit can act as a linker to construct porous MOFs. researchgate.net The bromo and methyl groups would project into the pores, allowing for post-synthetic modification or creating specific host-guest interaction sites.
Luminescent Materials: Bipyridine complexes, particularly with ruthenium(II) or iridium(III), are known for their photoluminescent properties. The electronic asymmetry of this ligand could lead to complexes with unique absorption and emission profiles, suitable for applications in organic light-emitting diodes (OLEDs) or chemical sensors. researchgate.net
Conjugated Polymers: Incorporating the bipyridine unit into a polymer backbone can yield n-type organic semiconductors. nih.gov Functionalization with N-oxides has been shown to lower LUMO energy levels, facilitating electron injection and transport. nih.gov Applying this concept to this compound could produce novel materials for organic electronics.
| Material Type | Potential Application | Role of this compound | Tunable Property |
| Coordination Polymers | Gas Storage, Separation | Asymmetric Linker | Pore size and chemical environment |
| Luminescent Complexes | OLEDs, Chemical Sensors | Chelating Ligand | Emission Wavelength, Quantum Yield |
| Conjugated Polymers | Organic Transistors (OTFTs) | Electron-Deficient Monomer | Electron Mobility, Band Gap |
| Redox-Flow Batteries | Energy Storage | Redox-Active Material | Redox Potential, Solubility |
This table outlines potential applications and tunable properties of materials derived from the target compound.
Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches
To accelerate the discovery of new materials and applications, a purely empirical "make-and-measure" approach is inefficient. The future lies in a synergistic combination of experimental synthesis and characterization with computational modeling. morressier.comacs.orgnih.gov Density Functional Theory (DFT) and other computational methods can predict key properties of molecules and materials before they are ever synthesized in a lab. nih.gov
For this compound and its derivatives, this integrated approach could:
Predict Electronic Properties: Calculate the HOMO/LUMO energy levels, redox potentials, and dipole moments to screen for candidates for electronics or redox-flow batteries. chemrxiv.org
Model Supramolecular Interactions: Simulate how the molecule self-assembles or interacts with other molecules, which is crucial for designing cocrystals or self-assembled monolayers. acs.orgnih.govacs.org
Elucidate Reaction Mechanisms: Computationally investigate the pathways for novel synthetic reactions, helping to optimize conditions and selectivity. morressier.com
Simulate Spectroscopic Signatures: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.
This integrated workflow creates a feedback loop where computational predictions guide experimental efforts, and experimental results validate and refine the computational models, leading to a more profound understanding of the underlying structure-property relationships.
Interdisciplinary Research Opportunities Beyond Traditional Chemical Domains
The versatility of the bipyridine scaffold opens doors to applications far beyond traditional chemistry. The specific functional handles on this compound make it an attractive candidate for interdisciplinary research.
Promising unexplored avenues include:
Chemical Biology: The bipyridine unit can chelate biologically relevant metal ions. Complexes of this ligand could be explored as fluorescent probes for cellular imaging or as catalysts for bio-orthogonal reactions within a cellular environment.
Environmental Science: Bipyridine-metal complexes are known to be active in photocatalysis. acs.org Ruthenium or iridium complexes of this compound could be investigated as catalysts for CO₂ reduction or water splitting, addressing key challenges in renewable energy and sustainability.
Medicinal Chemistry: While avoiding direct dosage discussion, the bipyridine structure is a known scaffold in drug discovery. Rhenium and other metal complexes bearing chiral bipyridine ligands have shown potent biological activity. mdpi.com The unique substitution pattern of this compound could serve as a starting point for developing new classes of therapeutic agents.
By branching into these adjacent fields, the fundamental chemical knowledge generated around this compound can translate into solutions for a wide range of scientific and societal challenges.
Q & A
What are the common synthetic routes for 5-Bromo-4'-methyl-[2,3']bipyridinyl, and how do reaction conditions influence yield and purity?
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to assemble the bipyridinyl core, followed by regioselective bromination and methylation. Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for efficient coupling, with ligand choice impacting regioselectivity .
- Halogenation control : Bromination at the 5-position requires careful temperature control (e.g., 0–25°C) to avoid over-halogenation .
- Methylation strategies : Methyl groups are introduced via nucleophilic substitution or directed ortho-metalation, with anhydrous conditions essential to prevent hydrolysis .
How can researchers optimize synthesis to minimize side reactions when introducing bromine and methyl groups?
To mitigate competing reactions (e.g., di-bromination or methyl migration):
- Stepwise functionalization : Introduce bromine first due to its directing effects, followed by methylation under mild conditions (e.g., using MeMgBr in THF) .
- Protecting groups : Temporarily block reactive sites (e.g., using silyl ethers) during methylation to ensure regiochemical fidelity .
- Reaction monitoring : Use real-time techniques like in-situ NMR or LC-MS to detect intermediates and adjust conditions dynamically .
What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key markers include downfield shifts for the brominated pyridine ring (δ 8.2–8.5 ppm for aromatic protons) and distinct methyl resonances (δ 2.3–2.6 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 265.9854 for C₁₁H₉BrN₂) .
- X-ray crystallography : Resolves spatial arrangement of substituents, critical for coordination chemistry applications .
How does the substitution pattern of this compound influence its binding to transition metals?
- Steric effects : The methyl group at 4' restricts access to coordination sites, favoring chelation with smaller metal ions (e.g., Cu⁺ or Fe²⁺) .
- Electronic effects : Bromine’s electron-withdrawing nature enhances Lewis acidity at adjacent nitrogen atoms, improving binding to soft metals like Pd²⁺ .
- Selectivity : Compared to unsubstituted bipyridines, this compound shows higher selectivity for octahedral vs. tetrahedral coordination geometries in Ru complexes .
How can discrepancies in biological activity data (e.g., fluorescent probe efficiency) be resolved?
- Solvent polarity adjustment : Test in varying solvents (DMSO vs. aqueous buffers) to assess aggregation effects .
- Stability assays : Monitor photobleaching rates under imaging conditions; incorporate stabilizing additives (e.g., ascorbic acid) .
- Control experiments : Compare with analogs (e.g., 4'-methyl-2,3'-bipyridine) to isolate substituent-specific effects .
What strategies enable functionalization for organic semiconductor applications?
- π-Extension : Perform Sonogashira couplings to attach ethynyl groups, enhancing charge transport without disrupting conjugation .
- Electron-deficient modifications : Introduce nitro or cyano groups at the 6-position to lower LUMO levels, improving n-type semiconductor behavior .
- Crystallinity optimization : Co-crystallize with fullerene derivatives to improve thin-film morphology .
How do bromine and methyl groups affect solubility and reactivity compared to unsubstituted bipyridines?
- Solubility : Bromine reduces polarity, decreasing aqueous solubility, while the methyl group enhances lipophilicity. Use polar aprotic solvents (e.g., DMF) for reactions .
- Reactivity : Bromine facilitates cross-coupling (e.g., Buchwald-Hartwig amination), whereas the methyl group directs electrophilic substitution to the 6-position .
What computational methods aid in predicting the electronic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
